molecular formula C11H12FNO2 B8625152 1-(Azetidin-1-yl)-2-(2-fluoro-4-hydroxyphenyl)ethanone

1-(Azetidin-1-yl)-2-(2-fluoro-4-hydroxyphenyl)ethanone

Cat. No. B8625152
M. Wt: 209.22 g/mol
InChI Key: UHUFMBSXHHJTJV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09018224B2

Procedure details

2-(2-fluoro-4-hydroxyphenyl)acetic acid (1 g, 5.88 mmol), HOBT monohydrate (2.7 g, 17.6 mmol), and EDC.HCl (3.38 g, 17.6 mmol) were dissolved in 25 mL of DCM and stirred at rt for 30 min. Azetidine (1 g, 17.6 mmol) was added to this mixture and the reaction aged at rt for 3 hrs. The mixture was concentrated under reduced pressure and the residue purified by column chromatography on silica gel (KP-Sil 50 g SNAP column, Biotage system) eluting with 100% EtOAc over 14 CV to give the desired product. LC/MS (m/z): 210 (M+H)+.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
2.7 g
Type
reactant
Reaction Step One
Quantity
3.38 g
Type
reactant
Reaction Step One
Name
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:7]=[C:6]([OH:8])[CH:5]=[CH:4][C:3]=1[CH2:9][C:10]([OH:12])=O.C1C=[C:17]2[N:19]=NN(O)[C:16]2=[CH:15]C=1.O.CCN=C=NCCCN(C)C.Cl.N1CCC1>C(Cl)Cl>[N:19]1([C:10](=[O:12])[CH2:9][C:3]2[CH:4]=[CH:5][C:6]([OH:8])=[CH:7][C:2]=2[F:1])[CH2:17][CH2:16][CH2:15]1 |f:1.2,3.4|

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
FC1=C(C=CC(=C1)O)CC(=O)O
Name
Quantity
2.7 g
Type
reactant
Smiles
C1=CC=C2C(=C1)N=NN2O.O
Name
Quantity
3.38 g
Type
reactant
Smiles
CCN=C=NCCCN(C)C.Cl
Name
Quantity
25 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
1 g
Type
reactant
Smiles
N1CCC1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred at rt for 30 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WAIT
Type
WAIT
Details
the reaction aged at rt for 3 hrs
Duration
3 h
CONCENTRATION
Type
CONCENTRATION
Details
The mixture was concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
the residue purified by column chromatography on silica gel (KP-Sil 50 g SNAP column, Biotage system)
WASH
Type
WASH
Details
eluting with 100% EtOAc over 14 CV

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
N1(CCC1)C(CC1=C(C=C(C=C1)O)F)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.